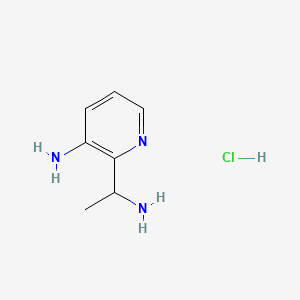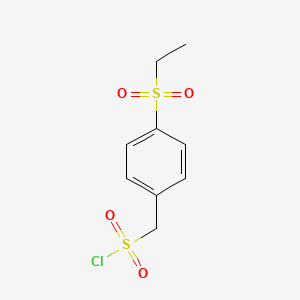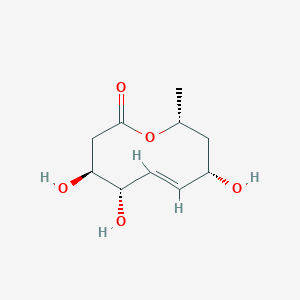
Decarestrictine D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decarestrictine D is a natural product belonging to the family of medium-sized lactones. It is known for its unique structure and significant biological activities, including its role as an inhibitor of cholesterol biosynthesis. This compound is derived from the fermentation of the fungus Penicillium simplicissimum and has been the subject of extensive research due to its potential therapeutic applications .
Preparation Methods
The total synthesis of Decarestrictine D involves several key steps. One efficient synthetic route includes the use of cross-metathesis or ring-closing metathesis and Yamaguchi macrolactonization as critical steps. The stereogenic centers are generated through hydrolytic kinetic resolution and Sharpless asymmetric dihydroxylation . These methods ensure the precise formation of the compound’s complex structure.
Chemical Reactions Analysis
Decarestrictine D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Decarestrictine D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying medium-sized lactones and their conformational flexibility. In biology and medicine, it is investigated for its potential as an inhibitor of cholesterol biosynthesis, which could have implications for treating hypercholesterolemia and related cardiovascular diseases . Additionally, its unique structure makes it a valuable compound for studying enzyme-substrate interactions and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of Decarestrictine D involves its interaction with specific molecular targets involved in cholesterol biosynthesis. Although the exact molecular targets and pathways are not fully understood, it is known that this compound does not inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the cholesterol biosynthesis pathway . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
These compounds share a similar lactone ring structure but differ in their specific functional groups and stereochemistry . Compared to its analogs, Decarestrictine D is unique due to its specific hydroxylation pattern and its potent biological activity as a cholesterol biosynthesis inhibitor .
Conclusion
This compound is a fascinating compound with significant potential in scientific research and therapeutic applications Its unique structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, and medicine
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R,4S,5E,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2+/t6-,7-,8+,9+/m1/s1 |
InChI Key |
HWMMWMJBUOCCFZ-XYEXOTNWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C/[C@@H]([C@H](CC(=O)O1)O)O)O |
Canonical SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


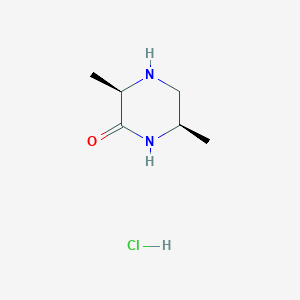
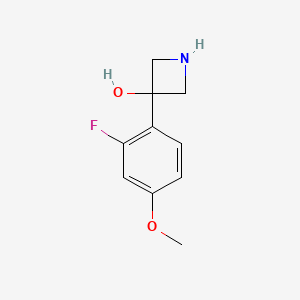
![(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B11753498.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11753504.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11753511.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753520.png)
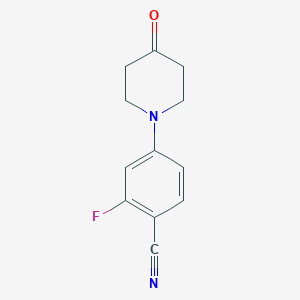

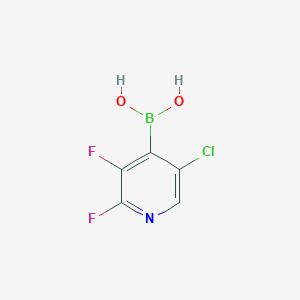
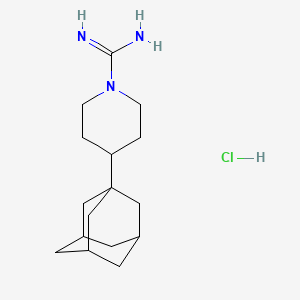
![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)
